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Get Quote

The table below summarizes the core design of the phase I clinical trial (NCT01085331) that evaluated

pimasertib in combination with FOLFIRI for the second-line treatment of KRAS-mutant mCRC [1] [2] [3].

Protocol Element

Details

Study Identifier

Study Phase

Primary Objective
(Phase Ib)

Patient
Population

Treatment
Schedule

* FOLFIRI

* Pimasertib

NCT01085331; EMR200066_004 [3]
I/ll (Safety Run-in followed by randomised Phase II) [1] [3]

To determine the Maximum Tolerated Dose (MTD) and Recommended Phase Il
Dose (RP2D) [1] [2]

Adults with KRAS-mutant mCRC with disease progression during or after first-line
oxaliplatin-based therapy [3]

28-day cycles [1]

Irinotecan (180 mg/m?) + Leucovorin (200 mg/m2 [-LV or 400 mg/mz dI-LV) on

Days 1 & 15, followed by 5-FU (400 mg/m2 bolus + 2400 mg/m2 46-h continuous
infusion) [1]

Oral, once daily on a "5 days on, 2 days off* schedule (Days 1-5, 8-12, 15-19, 22-
26) [1]
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Protocol Element Details

Dose Escalation Standard 3+3 design. Starting dose: 45 mg/day; planned escalation to 60 mg/day

[1] [4]

Efficacy, Safety & Pharmacokinetics Data

The following tables summarize the key outcomes from the safety run-in part of the study.

Table 1: Efficacy Outcomes (Efficacy Population, n=15) [1] [2]

Best Overall Response Number of Patients
Partial Response (PR) 2
Stable Disease (SD) 9
Progressive Disease (PD) 3
Not Evaluable 1

Table 2: Safety and Tolerability (Safety Population, n=16) [1] [4]

Parameter Findings

Maximum Tolerated Dose 45 mg/day [1] [2]

(MTD)

Dose-Limiting Toxicities At 60 mg/day: Grade 3 mucositis/stomatitis (2/5 patients). At 45
(DLTs) mg/day: Grade 3 hyponatremia (1/6 patients) [4].

Most Common Treatment- Diarrhoea (44%), nausea (31%), vomiting (31%), asthenia (44%),
Emergent Adverse Events skin/rash events (31%), mucosal inflammation (38%), ocular events
(TEAES) (38%, mostly grade 1/2) [1] [4].
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Parameter

Findings

Grade =3 Treatment-Related Diarrhoea (2 patients), mucosal inflammation (3 patients), neutropenia

TEAEs

(3 patients) [4].

Table 3: Key Pharmacokinetic Parameters of Pimasertib [5]

Parameter Findings
Absolute 73%
Bioavailability

Plasma Half-Life = ~5 hours [1]

Total Body
Clearance

Volume of
Distribution

Elimination
Route

45.7 L/h (geometric mean)

229 L (geometric mean)

Primarily renal (52.8% of dose in urine) and faecal (30.7%) [5]. Primarily
metabolized; two major circulating metabolites identified (M445, a carboxylic acid,
and M554, a phosphoethanolamine conjugate) [5].

Critical Application Notes for Researchers

¢ Toxicity Limits Dose Escalation: The combination of pimasertib with FOLFIRI resulted in
significant toxicity, primarily gastrointestinal (diarrhoea, mucositis) and ocular events [1] [4]. The MTD
of 45 mg/day was substantially lower than the single-agent RP2D of 60 mg twice daily [1], indicating a

narrow therapeutic window for this combination.

¢ Limited Efficacy at MTD: The sponsor decided not to proceed to the Phase Il part of the study. This
was because the 45 mg/day dose, while tolerable, was not considered an active dose in this
setting, as the efficacy observed (2 partial responses out of 15 patients) was insufficient to warrant
further development [4].

¢ Alternative Pathways in KRAS-mutant mCRC: Research has since shifted towards more effective

strategies. The most promising advances involve direct KRAS inhibitors (e.g., Sotorasib, Adagrasib)
that target specific mutations like G12C [6]. Another approach is inhibiting downstream effectors like
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PLK1; recent phase Ib data for onvansertib combined with FOLFIRI/bevacizumab showed a more
promising 44% partial response rate in the second-line setting [7].

Scientific Rationale and Pathway Diagram

The rationale for using a MEK inhibitor like pimasertib in KRAS-mutant mCRC is based on targeting the

MAPK signaling pathway downstream of the mutated KRAS protein.

Constitutively active mutant KRAS leads to continuous signaling through the MAPK pathway, promoting
tumor cell proliferation and survival [6]. Pimasertib, as a selective inhibitor of MEK1/2, aims to block this

aberrant signaling [1].
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Conclusion for Drug Development

The pimasertib-FOLFIRI combination highlights a critical challenge in oncology drug development:
effectively targeting the MAPK pathway in KRAS-mutant mCRC without encountering prohibitive toxicity.
The trial demonstrated that dose escalation was limited, and the efficacy at the tolerated dose was modest,

leading to the termination of the program [4]. For researchers, this case underscores the importance of:

e Therapeutic Window: Carefully assessing the combination index and therapeutic window in
preclinical models.

o Alternative Targets: Exploring next-generation direct KRAS inhibitors or vertical inhibition strategies
with different safety profiles [6].

« Biomarker Identification: Investigating potential biomarkers beyond KRAS mutation status to
identify patient subgroups that may derive the most benefit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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